5-Bromo-2,3-difluorobenzene methanol
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Overview
Description
5-Bromo-2,3-difluorobenzene methanol is an organic compound with the molecular formula C7H5BrF2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a methanol group. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromo-2,3-difluorobenzene with formaldehyde in the presence of a base to form the methanol derivative .
Industrial Production Methods
Industrial production of 5-Bromo-2,3-difluorobenzene methanol may involve large-scale bromination and fluorination processes followed by methanol addition. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-difluorobenzene methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
Oxidation: 5-Bromo-2,3-difluorobenzaldehyde or 5-Bromo-2,3-difluorobenzoic acid.
Reduction: 5-Bromo-2,3-difluorobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2,3-difluorobenzene methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-difluorobenzene methanol depends on the specific application and reaction it is involved inThis makes the benzene ring more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,3-difluorobenzene: Similar structure but lacks the methanol group.
2,3-Difluorobromobenzene: Another similar compound with slight variations in the position of substituents.
Methyl 5-bromo-2,3-difluorobenzoate: Contains a methyl ester group instead of a methanol group.
Uniqueness
5-Bromo-2,3-difluorobenzene methanol is unique due to the presence of both bromine and fluorine atoms along with a methanol group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Biological Activity
5-Bromo-2,3-difluorobenzene methanol, with the molecular formula C₇H₅BrF₂O and a molecular weight of approximately 223.02 g/mol, possesses a unique structure that includes a bromine atom and two fluorine atoms on a benzene ring along with a hydroxymethyl group. This configuration is significant as it influences the compound's reactivity and potential interactions with biological systems. The biological activity of this compound has garnered interest due to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
The presence of halogen atoms (bromine and fluorine) enhances the compound's polarity, which can affect its solubility and interaction with biological molecules. The hydroxymethyl group provides opportunities for hydrogen bonding, potentially increasing binding affinities to various biological targets.
Antimicrobial Properties
Research on structurally similar compounds suggests that this compound may exhibit antimicrobial activity. Compounds with halogen substituents have been shown to interact effectively with bacterial cell membranes, leading to increased permeability and cell death. For example, studies have indicated that fluorinated phenolic compounds can inhibit the growth of various pathogens.
Anticancer Potential
The anticancer properties of halogenated benzene derivatives are well-documented. Similar compounds have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies indicate that this compound may also possess such properties, warranting further investigation into its efficacy against specific cancer types.
Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a crucial role in its biological activity. The following table summarizes some compounds with similar structures and their unique features:
Compound Name | Similarity | Unique Features |
---|---|---|
3-Bromo-2,6-difluorobenzaldehyde | 0.92 | Contains an aldehyde functional group |
3-Bromo-2,6-difluorobenzoic acid | 0.90 | Contains a carboxylic acid functional group |
3-Bromo-2,6-difluorophenylmethane | 0.87 | Lacks hydroxymethyl group |
5-Bromo-2-fluorophenylmethanol | 0.90 | Fewer fluorine substituents |
4-Bromo-2,6-difluorophenylmethanol | 0.85 | Different positioning of bromine and fluorine |
This table illustrates how the specific combination of bromine and fluorine atoms along with the hydroxymethyl group contributes to the distinct chemical reactivity and potential biological activity of this compound compared to similar compounds.
Case Studies
Several studies have explored the biological effects of related compounds:
- Antimicrobial Activity : A study investigating the antimicrobial effects of fluorinated phenolic compounds found that modifications in the halogen positions significantly influenced their efficacy against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Against Cancer Cells : Research on analogs of halogenated benzene derivatives demonstrated promising results in inhibiting tumor growth in vitro through mechanisms involving apoptosis and necrosis in various cancer cell lines .
- Mechanistic Studies : Investigations into the mechanism of action for similar compounds revealed that their interactions with DNA and cellular proteins could lead to significant alterations in cellular function, contributing to their anticancer effects .
Properties
Molecular Formula |
C7H7BrF2O |
---|---|
Molecular Weight |
225.03 g/mol |
IUPAC Name |
4-bromo-1,2-difluorobenzene;methanol |
InChI |
InChI=1S/C6H3BrF2.CH4O/c7-4-1-2-5(8)6(9)3-4;1-2/h1-3H;2H,1H3 |
InChI Key |
LNCTZFRVTSNXQH-UHFFFAOYSA-N |
Canonical SMILES |
CO.C1=CC(=C(C=C1Br)F)F |
Origin of Product |
United States |
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